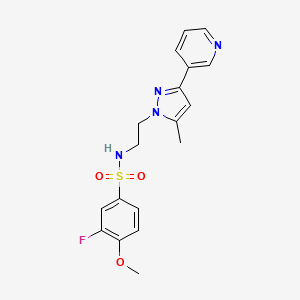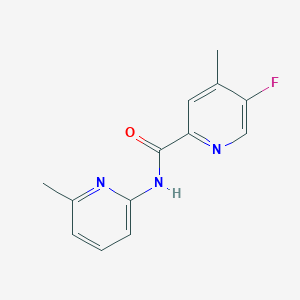
2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H8BrF3N2O2 and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a bromine atom, and a methyl group attached to a pyridine ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-methyl-2-pyridylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining stringent quality control measures to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the trifluoroethyl group.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium-based catalysts for cross-coupling reactions), solvents (e.g., ethanol, toluene)
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives
Oxidation and Reduction: Oxidized or reduced forms of the original compound
Hydrolysis: 5-bromo-6-methyl-2-pyridylamine and 2,2,2-trifluoroethanol
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethyl group and the bromine atom may play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl N-(2-pyridyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-bromo-2-pyridyl)carbamate
- 2,2,2-Trifluoroethyl N-(6-methyl-2-pyridyl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is unique due to the specific combination of functional groups attached to the pyridine ring. The presence of both a bromine atom and a methyl group at specific positions on the ring, along with the trifluoroethyl carbamate moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O2/c1-5-6(10)2-3-7(14-5)15-8(16)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRRNVVPCJILIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2390690.png)
![Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2390692.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)
![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)
![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)
